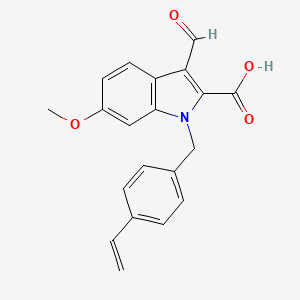
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid
Descripción general
Descripción
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid, also known as 4-vinylbenzyl-3-formylindole-2-carboxylic acid, is an organic compound that has been studied for its potential in various scientific applications. It is a white crystalline solid with a molecular formula of C17H15NO3 and a molecular weight of 287.3 g/mol. This compound has been investigated for its ability to act as a ligand in coordination chemistry, as well as its potential to be used in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of formyl-indole carboxylates, including structures similar to 3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid, has been explored. These compounds serve as valuable synthetic intermediates in organic chemistry. For instance, Pete, Szöllösy, and Szokol (2006) demonstrated the preparation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids without the need for N1 protection of the indole (Pete, Szöllösy, & Szokol, 2006).
Potential Biological Activity
- Indole derivatives, like the one , have shown promising biological activities. For example, Hua-yan Chen et al. (2016) discovered a novel and potent CysLT1 antagonist with an indole derivative structure, highlighting the potential of such compounds in therapeutic applications (Chen et al., 2016).
Applications in Synthesis of Complex Molecules
- The synthesis of complex molecules using indole derivatives has been a subject of interest. Miki, Hachiken, and Yanase (2001) used similar indole derivatives to synthesize ellipticine, indicating the versatility of these compounds in synthesizing biologically significant molecules (Miki, Hachiken, & Yanase, 2001).
Antimicrobial Properties
- Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant in vitro antimicrobial activities. This suggests that derivatives of the indole compound may have antimicrobial applications (Noolvi et al., 2016).
In Catalysis and Chemical Reactions
- The role of similar indole compounds in catalysis and chemical reactions has been studied. For instance, Jing Zheng, Yan Zhang, and Sunliang Cui (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide, showing the potential of these compounds in catalytic processes (Zheng, Zhang, & Cui, 2014).
Propiedades
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-13-4-6-14(7-5-13)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)24/h3-10,12H,1,11H2,2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWMSRQNFCTDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)
![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)
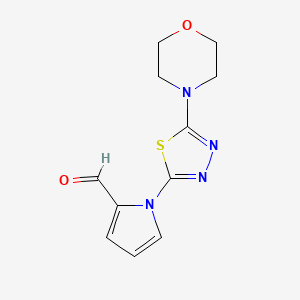
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)
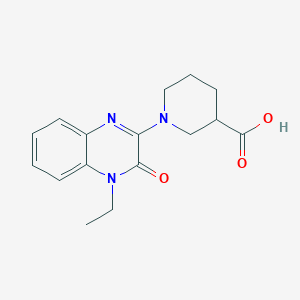
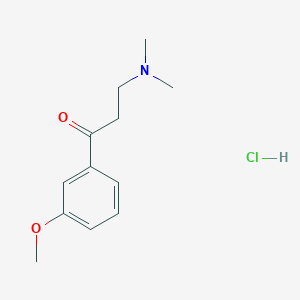
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)
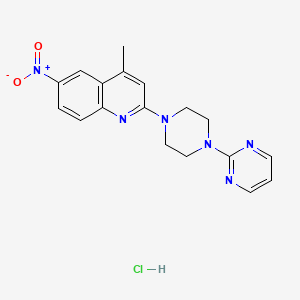
![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)
![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)
![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)